4-Chloro-6-methoxynicotinaldehyde

Description

Significance of Substituted Pyridine (B92270) Carbaldehydes in Contemporary Organic Synthesis

Substituted pyridine carbaldehydes, including nicotinaldehydes, are highly valued in modern organic synthesis. They serve as versatile building blocks for constructing more complex molecular architectures. The aldehyde group is a key functional handle, readily participating in a wide range of chemical transformations such as oxidations to form carboxylic acids, reductions to alcohols, and condensations to form Schiff bases or other carbon-carbon bonds.

These compounds are particularly important as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com For instance, derivatives of the closely related nicotinic acid are known to be synthesized for evaluation as potential anti-inflammatory agents. nih.govnih.gov The pyridine scaffold itself is a prevalent structural unit in many biologically active molecules and FDA-approved drugs. The strategic placement of substituents like halogens and alkoxy groups can fine-tune the biological activity and pharmacokinetic properties of the final products. Research into related chloro-methoxy quinoline (B57606) structures, which share the substituted pyridine motif, highlights their role as key intermediates in the development of kinase inhibitors for cancer therapy. atlantis-press.comresearchgate.net

Overview of Structural Considerations for 4-Chloro-6-methoxynicotinaldehyde and Related Pyridine Isomers

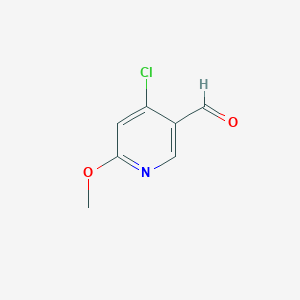

The chemical structure of this compound consists of a pyridine ring with three substituents:

A carbaldehyde (formyl) group at the 3-position.

A chlorine atom at the 4-position.

A methoxy (B1213986) group (–OCH₃) at the 6-position.

The arrangement of these groups is critical to the molecule's chemical personality. The chlorine atom and the aldehyde group are electron-withdrawing, decreasing the electron density of the pyridine ring. Conversely, the methoxy group is electron-donating. This specific substitution pattern influences the molecule's reactivity, polarity, and potential for intermolecular interactions.

While detailed experimental data for this compound is sparse in available literature, analysis of its isomers provides valuable insight into the properties of this class of compounds. The position of each substituent significantly alters the compound's identity and characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties |

|---|---|---|---|---|

| 2-Chloro-4-methoxynicotinaldehyde | 905563-79-3 | C₇H₆ClNO₂ | 171.58 | Data available in PubChem. nih.gov |

| 6-Chloro-2-methoxynicotinaldehyde | 95652-81-6 | C₇H₆ClNO₂ | 171.58 | Solid, m.p. 78-81 °C. sigmaaldrich.com |

| 6-Methoxynicotinaldehyde | 65873-72-5 | C₇H₇NO₂ | 137.14 | Solid, m.p. 51-54 °C. sigmaaldrich.com |

| 4-Chloropyridine-3-carbaldehyde | Not Available | C₆H₄ClNO | 141.55 | Data available in PubChem. nih.gov |

Academic Research Landscape and Strategic Objectives for the Compound Class

The academic and industrial research landscape for substituted pyridines is driven by the quest for new, effective therapeutic agents. The strategic objective behind synthesizing compounds like this compound is typically to use them as intermediates for creating novel molecules with specific biological activities.

Key research directions for this compound class include:

Medicinal Chemistry: The development of novel drugs is a primary focus. Research has shown that introducing methoxypyridine motifs can lead to compounds with improved activity and better drug-like properties, such as enhanced solubility and the ability to cross the blood-brain barrier. nih.gov Nicotinamide derivatives, which are structurally related, have been investigated for their antimicrobial activities. mdpi.com

Anti-inflammatory Agents: The nicotinic acid framework, which can be synthesized from nicotinaldehyde, is a scaffold for new anti-inflammatory drugs, with some derivatives showing potent and selective inhibition of enzymes like COX-2. nih.govnih.gov

Oncology: Heterocyclic compounds containing chloro and methoxy substituted rings are crucial in cancer research. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate for synthesizing PI3K/mTOR inhibitors, a class of anticancer drugs. atlantis-press.comresearchgate.net Similarly, 4-chloro-7-methoxy-6-quinolinecarboxamide is an intermediate in the synthesis of Lenvatinib, an approved cancer therapy. pharmaffiliates.comchemicalbook.com

The overarching goal is to leverage the unique chemical properties imparted by the halogen and alkoxy groups to design and synthesize next-generation molecules for a variety of scientific and therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

4-chloro-6-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 |

InChI Key |

OROBBYBZRHQYLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Methoxynicotinaldehyde and Analogous Nicotinaldehydes

De Novo Synthetic Routes to the Pyridine (B92270) Core

The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a versatile approach to highly substituted pyridines. illinois.edu These methods are particularly valuable when the desired substitution pattern is not readily achievable through modification of a pre-existing pyridine ring.

One of the classical and widely utilized methods is the Hantzsch pyridine synthesis . This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. illinois.edu While effective for producing 1,4-dihydropyridines which can then be oxidized to pyridines, its application to the direct synthesis of complex nicotinaldehydes can be limited.

More contemporary de novo strategies often involve multi-component reactions that allow for the construction of highly functionalized pyridines in a single step. illinois.edu For instance, reactions of dienes or enynes with nitriles, often catalyzed by transition metals, can lead to tri- and tetrasubstituted pyridines. illinois.edu Another approach involves the electrocyclization of azatrienes, which can be formed from the coupling of oximes with vinylboranes, followed by oxidation to yield the aromatic pyridine ring. illinois.edu These methods, while powerful, can sometimes face challenges with regioselectivity, especially when simple acetylenes are used as starting materials. illinois.edu

Strategic Introduction of Functional Groups

The synthesis of 4-Chloro-6-methoxynicotinaldehyde often relies on the sequential and regioselective introduction of its characteristic functional groups—a chlorine atom, a methoxy (B1213986) group, and a formyl group—onto a pyridine scaffold.

Regioselective Halogenation and Chlorination Techniques

The halogenation of the electron-deficient pyridine ring presents a significant synthetic challenge due to the ring's low reactivity towards electrophilic aromatic substitution (EAS). nih.gov Harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of multiple products. digitellinc.comyoutube.com

Ionic halogenations, such as bromination with bromine in the presence of a strong acid, and radical chlorinations exhibit different regioselectivities. youtube.com For instance, the position of substitution can be influenced by the presence of other substituents on the pyridine ring. youtube.com Electron-donating groups generally direct electrophilic substitution to the positions ortho and para to them. youtube.com

A notable advancement in the selective chlorination of pyridines involves the use of designed phosphine (B1218219) reagents. nih.gov This method allows for the installation of a phosphonium (B103445) salt at the 4-position of the pyridine ring, which can then be displaced by a halide nucleophile. acs.org This strategy has proven effective for a broad range of unactivated pyridines and even for the late-stage halogenation of complex molecules. acs.org Computational studies suggest that this transformation proceeds via a nucleophilic aromatic substitution (SNAr) pathway. acs.org

Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

The introduction of a methoxy group onto a pyridine ring, particularly one bearing a halogen, is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. sci-hub.se In this type of reaction, a nucleophile, in this case, methoxide, attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group, such as a chloride ion. youtube.com

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the position of other substituents on the ring. researchgate.net The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. researchgate.net Microwave irradiation has been shown to dramatically decrease the reaction times for the nucleophilic aromatic substitution on halopyridines. sci-hub.se

For the synthesis of this compound, a precursor such as a dichloropyridine derivative would undergo selective methoxylation. The regioselectivity of this reaction is crucial for obtaining the desired isomer.

Formylation Approaches to Pyridine Carbaldehydes

The introduction of an aldehyde (formyl) group onto a pyridine ring can be accomplished through several methods. A common approach is the oxidation of a methyl or hydroxymethyl group at the desired position. wikipedia.org For example, 4-methylpyridine (B42270) (4-picoline) can be oxidized to 4-pyridinecarboxaldehyde (B46228). google.com

Another important method is the palladium-catalyzed carbonylation of halopyridines. researchgate.net This reaction involves the use of carbon monoxide and a hydrogen source in the presence of a palladium catalyst to convert a bromo- or chloropyridine into the corresponding pyridine carboxaldehyde. researchgate.net This method is particularly useful for introducing the formyl group at a specific position determined by the location of the halogen on the precursor.

Furthermore, pyridine aldehydes can be prepared by the controlled hydrogenation of the corresponding pyridine nitriles. googleapis.com This method utilizes a palladium or platinum dioxide catalyst and carefully controlled reaction conditions to achieve the desired transformation. googleapis.com

Synthesis from Precursor Molecules

A highly efficient and common strategy for the synthesis of this compound involves the use of readily available dichloropyridine carboxaldehyde intermediates.

Multi-Step Conversions from Dichloropyridine Carboxaldehyde Intermediates

The synthesis of this compound can be effectively achieved starting from a dichloropyridine carboxaldehyde. A plausible synthetic route would involve the selective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group.

For example, starting with a 4,6-dichloronicotinaldehyde, a selective methoxylation at the 6-position would yield the target molecule. This selectivity is often achievable due to the differential reactivity of the two chlorine atoms, influenced by the electronic effects of the aldehyde group and the nitrogen atom in the pyridine ring.

The synthesis of the precursor, dichloropyrimidine, can be achieved through methods such as the reaction of dimethyl malonate with formamide, followed by chlorination with phosgene (B1210022). google.com Another approach involves the chlorination of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. google.com

A related synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported, which involves cyclization, nitration, and chlorination steps starting from 4-methoxyaniline. atlantis-press.comatlantis-press.com While the final product is a quinoline (B57606), the strategies for introducing the chloro and methoxy groups are relevant to the synthesis of substituted pyridines.

Data Tables

Table 1: Regioselective Halogenation of Pyridines

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

| Pyridine | Phosphine I, Tf₂O, LiCl | 4-Chloropyridine | 4 | nih.gov |

| 2-Substituted Pyridine | Phosphine II, Tf₂O, LiCl | 2-Substituted-4-chloropyridine | 4 | nih.gov |

| Pyridine | Bromine, Strong Acid | Bromo-pyridines | Varies | youtube.com |

Table 2: Nucleophilic Aromatic Substitution for Methoxylation

| Starting Material | Nucleophile | Product | Key Features | Reference |

| 2-Halopyridine | Sodium Methoxide | 2-Methoxypyridine | SNAr mechanism | sci-hub.se |

| 4,6-Dichloropyrimidine (B16783) | Sodium Methoxide | 4-Chloro-6-methoxypyrimidine | Selective substitution | google.com |

Table 3: Formylation of Pyridines

| Starting Material | Method | Product | Reference |

| 4-Picoline | Oxidation | 4-Pyridinecarboxaldehyde | google.com |

| Bromopyridine | Palladium-catalyzed carbonylation | Pyridinecarboxaldehyde | researchgate.net |

| Pyridine Nitrile | Controlled hydrogenation | Pyridinecarboxaldehyde | googleapis.com |

Preparation through Cyclization, Nitrification, and Chlorination Sequences

A multi-step synthetic route involving cyclization, nitration, and chlorination has been effectively employed for the synthesis of analogous substituted quinolines, and the principles can be extended to the synthesis of nicotinaldehyde derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported, starting from 4-methoxyaniline. organic-chemistry.orgwikipedia.orgatlantis-press.comresearchgate.net This process showcases a sequence of reactions that are fundamental to building complex heterocyclic systems.

The general approach involves three main steps:

Cyclization: The initial step typically involves the condensation of an aniline (B41778) derivative with a suitable partner to form the core heterocyclic ring. In the case of the quinoline analog, 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776) in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures to yield 6-methoxy-2-methylquinolin-4-ol (B94542). organic-chemistry.orgwikipedia.org

Nitrification: The newly formed heterocyclic ring is then subjected to nitration to introduce a nitro group. This is a crucial step for further functionalization. The nitration of 6-methoxy-2-methylquinolin-4-ol is typically achieved using a mixture of nitric acid and a suitable solvent like propionic acid at high temperatures. organic-chemistry.orgwikipedia.org This step yields 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

Chlorination: The final step in this sequence is the conversion of the hydroxyl group to a chloro group. This is a common transformation in heterocyclic chemistry, often accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst like N,N-Dimethylformamide (DMF). organic-chemistry.orgwikipedia.org This reaction converts 6-methoxy-2-methyl-3-nitroquinolin-4-ol into the desired 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. organic-chemistry.orgwikipedia.orgatlantis-press.comresearchgate.net

A similar strategy could be envisioned for the synthesis of this compound, where a suitably substituted acyclic precursor undergoes cyclization to form a pyridine ring, followed by nitration and chlorination. The aldehyde functionality could be introduced at a later stage or be present in a protected form throughout the sequence.

Table 1: Key Steps in the Synthesis of a 4-Chloro-6-methoxy-substituted Heterocycle organic-chemistry.orgwikipedia.org

| Step | Reaction | Reagents and Conditions |

| 1 | Cyclization | Ethyl acetoacetate, polyphosphoric acid, 170 °C, 1 h |

| 2 | Nitrification | Propionic acid, nitric acid, 125 °C, 2 h |

| 3 | Chlorination | Phosphorus oxychloride, N,N-Dimethylformamide, 110 °C, 1 h |

Derivatization from Related Pyridine Carboxylic Acids or Alcohol Precursors

An alternative and often more direct approach to obtaining this compound involves the functional group transformation of readily available pyridine precursors, such as the corresponding carboxylic acid or alcohol.

Selective Oxidation of Alcohol Precursors

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. In the context of preparing this compound, the corresponding alcohol, (4-chloro-6-methoxypyridin-3-yl)methanol, would be a key intermediate. The oxidation of this alcohol needs to be carefully controlled to avoid over-oxidation to the carboxylic acid.

A variety of reagents can be employed for this transformation, including:

Manganese dioxide (MnO₂): This is a mild and selective oxidizing agent for allylic and benzylic alcohols, and it is also effective for the oxidation of hydroxymethylpyridines.

Dess-Martin periodinane (DMP): A widely used reagent for the mild oxidation of primary alcohols to aldehydes with high efficiency.

Swern oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) followed by the addition of a hindered base like triethylamine.

The choice of the oxidizing agent depends on the substrate's sensitivity and the desired reaction conditions. For a molecule like (4-chloro-6-methoxypyridin-3-yl)methanol, a mild and selective reagent would be preferable to prevent side reactions involving the chloro and methoxy groups.

Transformation of Carboxylic Acid Derivatives to Aldehydes

Another common strategy involves the reduction of a pyridine carboxylic acid or its derivative to the corresponding aldehyde. Direct reduction of a carboxylic acid to an aldehyde can be challenging due to the potential for over-reduction to the alcohol. Therefore, the carboxylic acid is often converted to a more reactive derivative, such as an acid chloride, an ester, or an amide, which can then be selectively reduced.

A typical sequence involves:

Activation of the Carboxylic Acid: The starting material, 4-chloro-6-methoxynicotinic acid, would first be activated. A common method is the conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Reduction of the Activated Derivative: The resulting acid chloride can then be reduced to the aldehyde using a variety of methods. A classic approach is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur). Alternatively, the reduction can be achieved using specific metal hydrides at low temperatures.

Another approach is the conversion of the carboxylic acid to a Weinreb amide, which can then be treated with a hydride reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to furnish the aldehyde with minimal over-reduction. The synthesis of 4-pyridinecarboxaldehyde from isonicotinic acid has been reported through the formation of a 2-imidazoline derivative followed by reductive hydrolysis. google.com This highlights the diverse strategies available for this transformation.

Table 2: Comparison of Methods for Aldehyde Synthesis from Carboxylic Acids

| Method | Intermediate | Key Reagents | Advantages | Disadvantages |

| Rosenmund Reduction | Acid Chloride | H₂, Pd/BaSO₄, quinoline-sulfur | Good for aromatic acid chlorides | Catalyst can be sensitive |

| Weinreb Amide Reduction | Weinreb Amide | LiAlH₄ or DIBAL-H | Generally high yielding, minimizes over-reduction | Requires an extra step to form the amide |

| Imidazoline Route | Imidazoline | Ethylenediamine, then reduction | Can be efficient | Requires specific starting materials |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Methoxynicotinaldehyde

Reactions Involving the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 4-Chloro-6-methoxynicotinaldehyde is governed by the interplay of its substituents: the electron-withdrawing nitrogen atom and aldehyde group, the electron-donating methoxy (B1213986) group, and the chloro leaving group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are characteristic of halo-pyridines, especially when activated by electron-withdrawing groups. The chlorine atom at the C-4 position is anticipated to be susceptible to displacement by various nucleophiles.

Displacement of Chlorine by Oxygen and Nitrogen Nucleophiles

No specific studies detailing the reaction of this compound with oxygen nucleophiles (like alkoxides or phenoxides) or nitrogen nucleophiles (such as amines or azides) were found. While such reactions are common for activated chloropyridines, the specific conditions and outcomes for this substrate are not documented.

Influence of Methoxy Group on SNAr Reactivity

The methoxy group at the C-6 position is expected to exert a significant electronic influence on the SNAr reaction at C-4. Generally, an electron-donating group like methoxy, when positioned para to the reaction center, can deactivate the ring towards nucleophilic attack by destabilizing the negatively charged Meisenheimer intermediate. However, without experimental data, the precise quantitative effect on reaction rates and yields for this specific compound remains speculative.

Electrophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. The combined deactivating effect of the ring nitrogen and the electron-withdrawing aldehyde and chloro groups would make such reactions challenging. No literature detailing attempts at electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts reactions) on the this compound nucleus could be located.

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for various chemical transformations.

Oxidation Reactions (e.g., to Carboxylic Acids)

The oxidation of the aldehyde moiety to the corresponding carboxylic acid, 4-chloro-6-methoxynicotinic acid, is a theoretically straightforward transformation. Common oxidizing agents could be employed for this purpose. However, specific published procedures, including reagents, reaction conditions, and yields for the oxidation of this compound, are absent from the reviewed literature.

Reduction Reactions (e.g., to Alcohols)

The aldehyde functional group of this compound is susceptible to reduction to a primary alcohol, forming (4-chloro-6-methoxypyridin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, typically achieved with high efficiency using common reducing agents.

Standard laboratory procedures for this reduction involve the use of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other reducible functional groups. A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, although its higher reactivity requires more stringent, anhydrous reaction conditions.

The general reaction is as follows: this compound + [H] → (4-chloro-6-methoxypyridin-3-yl)methanol

Table 1: Typical Reagents for the Reduction of Aldehydes

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, Room Temperature |

Condensation Reactions (e.g., Knoevenagel, Aldol)

The electrophilic nature of the aldehyde group in this compound allows it to participate in condensation reactions, forming new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, diethyl malonate, or malononitrile. wikipedia.orgtcichemicals.com This reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine), and results in the formation of an α,β-unsaturated product after dehydration. wikipedia.orgsci-hub.se The use of a base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org

The Aldol (B89426) condensation is another key reaction, involving the reaction of an enolate with a carbonyl compound. atlantis-press.com In the context of this compound, it would act as the electrophilic partner, reacting with an enolate derived from another ketone or aldehyde. To prevent undesirable side reactions, such as self-condensation of the enolizable partner, specific strategies like the use of proline-based organocatalysts may be employed to enhance selectivity. google.com

Table 2: Examples of Condensation Reaction Partners

| Reaction | Active Methylene Compound / Enolate Source | Catalyst Example | Product Type |

|---|---|---|---|

| Knoevenagel | Diethyl Malonate | Piperidine | α,β-Unsaturated ester |

| Knoevenagel | Malononitrile | Weak amine base | α,β-Unsaturated nitrile |

Olefination Reactions

Olefination reactions transform the carbonyl group of this compound into a carbon-carbon double bond. The most prominent among these are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is prepared by treating a phosphonium (B103445) salt with a strong base. researchgate.netorganic-chemistry.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgresearchgate.net The stereochemical outcome (E or Z-alkene) depends on the stability of the ylide used. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgatlantis-press.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes, typically with a high preference for the (E)-isomer. wikipedia.orgwikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification. atlantis-press.com

Table 3: Comparison of Olefination Reactions

| Reaction | Reagent | Key Features | Typical Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Broad scope; stereoselectivity depends on ylide stability. researchgate.netbeilstein-journals.org | Stabilized ylides give (E)-alkenes; non-stabilized give (Z)-alkenes. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity. wikipedia.org

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organic halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. kochi-tech.ac.jplibretexts.org While specific studies on this compound are not detailed in the searched literature, related substrates like 2-chloro-6-methoxypyridine (B123196) have been successfully coupled. For instance, the coupling of 2-chloro-6-methoxypyridine with phenylboronic acid using a Pd(II)/C catalyst has been demonstrated. sumitomo-chem.co.jp The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 4: Illustrative Suzuki-Miyaura Coupling Conditions for a Chloro-Pyridine Analog

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|

Data based on reactions of analogous compounds. sumitomo-chem.co.jp

Exploration of Other Palladium-Catalyzed Coupling Reactions

The reactivity of the C-Cl bond in this compound allows for its theoretical participation in other significant palladium-catalyzed reactions:

Heck Reaction : This reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The process is catalyzed by a palladium complex in the presence of a base. wikipedia.org

Sonogashira Coupling : This involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for constructing aryl-alkyne frameworks. While challenging, Sonogashira couplings of aryl chlorides have been achieved under specific conditions, often requiring more active catalysts or higher temperatures. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands, such as XPhos, and a base. tcichemicals.comwikipedia.org This method is a powerful tool for synthesizing substituted anilines and related compounds from aryl halides. nih.gov

Specific Mechanistic Pathways (e.g., [2π + 2σ] Cycloadditions)

While specific mechanistic studies on [2π + 2σ] cycloadditions involving this compound are not available in the searched literature, the mechanism of the Wittig reaction provides a relevant example of a cycloaddition pathway. Modern understanding of the Wittig reaction, particularly under lithium-free conditions, supports a mechanism involving a concerted [2+2] cycloaddition between the phosphorus ylide and the aldehyde. beilstein-journals.org

This process can be described as a [π²s + π²a] cycloaddition, where the π-system of the ylide and the π-system of the carbonyl group interact to directly form the four-membered oxaphosphetane intermediate. beilstein-journals.org This intermediate is unstable and rapidly undergoes a reverse [2+2] cycloaddition (cycloreversion) to yield the final alkene and triphenylphosphine oxide. organic-chemistry.org This mechanistic interpretation avoids the postulation of a discrete betaine intermediate and explains the stereochemical outcomes observed in many Wittig reactions.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utility as a Versatile Synthetic Building Block and Intermediate

4-Chloro-6-methoxynicotinaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its aldehyde group is highly reactive and participates in a variety of chemical transformations, while the chloro and methoxy (B1213986) groups offer sites for further functionalization, influencing the molecule's electronic properties and reactivity. This trifunctional nature allows chemists to strategically build molecular complexity, making it a valuable starting material for a range of synthetic targets.

The reactivity of the aldehyde group is a key feature, enabling condensation reactions, reductive aminations, and the formation of various carbon-carbon and carbon-heteroatom bonds. The chlorine atom can be displaced through nucleophilic substitution reactions, providing a handle to introduce diverse functionalities. The methoxy group, while generally less reactive, can influence the regioselectivity of reactions on the pyridine (B92270) ring and can be cleaved under specific conditions to yield a hydroxyl group, further expanding synthetic possibilities.

Precursor to Complex Heterocyclic Scaffolds

The structure of this compound is particularly well-suited for the construction of more elaborate heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Substituted Pyridine Derivatives

The pyridine core of this compound is a fundamental component of numerous bioactive molecules. researchgate.net The inherent reactivity of its functional groups allows for the straightforward synthesis of a wide array of substituted pyridine derivatives. illinois.edu For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the chlorine atom can be replaced by various nucleophiles, leading to a diverse set of pyridine-based compounds with tailored properties. These reactions are foundational in creating libraries of compounds for screening in drug discovery programs. bohrium.comnih.gov

Annulation Reactions for Fused Ring Systems (e.g., Quinoline (B57606) and Quinazoline (B50416) Derivatives)

This compound is a valuable precursor for annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring. researchgate.net This strategy is particularly useful for synthesizing quinoline and quinazoline derivatives, which are important scaffolds in medicinal chemistry. nih.govsigmaaldrich.com For example, the aldehyde group can react with an appropriate binucleophile to construct a new six-membered ring, leading to the formation of a quinoline or quinazoline core.

The synthesis of 4-chloro-6,7-dimethoxyquinoline, a key intermediate for certain anti-cancer drugs, highlights a similar synthetic strategy involving the construction of a quinoline ring system. google.com While not directly starting from this compound, the principles of ring formation are analogous. Similarly, the preparation of substituted 4-chloro- and 6-nitro-quinolines demonstrates the importance of chlorinated quinoline intermediates in synthetic chemistry. nih.gov The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline further illustrates the utility of related chlorinated methoxyquinolines. atlantis-press.com

Role in the Research and Design of Bioactive Molecules

The structural motifs accessible from this compound are frequently found in molecules designed to interact with biological targets. nih.govnih.govmdpi.com

Design and Synthesis of Potential Kinase Inhibitors (e.g., PI3K/mTOR, RTK, HDAC inhibitors)

The pyridine and quinoline scaffolds derived from this compound are central to the design of various kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a prominent target. nih.govresearchgate.net Numerous inhibitors of this pathway incorporate substituted pyridine, quinoline, and quinazoline cores. nih.govrsc.org For instance, the synthesis of potent PI3K/mTOR dual inhibitors has been achieved using sulfonamide methoxypyridine derivatives. mdpi.com

The general synthetic strategies often involve the coupling of a heterocyclic core, which could be conceptually derived from precursors like this compound, with other fragments to achieve high binding affinity and selectivity for the target kinase. nih.gov The synthesis of 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors showcases a relevant synthetic approach where a chlorinated quinoline is a key intermediate. nih.gov

Development of Novel Antibacterial Agents and Elucidation of Molecular Mechanisms

The pyridine ring is a common feature in many antibacterial agents. The versatility of this compound allows for the synthesis of novel pyridine derivatives that can be screened for antimicrobial activity. By systematically modifying the substituents on the pyridine ring, researchers can explore structure-activity relationships and optimize the antibacterial potency of the resulting compounds. This approach aids in the development of new therapeutic agents to combat bacterial infections.

Scaffold for Investigating Molecular Interactions relevant to Neurodegenerative Pathways

While direct studies on this compound's interaction with neurodegenerative pathways are not extensively documented, its core structure, the substituted pyridine ring, is a key component in many compounds investigated for neurological disorders. The pyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including those targeting the central nervous system.

The presence of the aldehyde function allows for a variety of chemical transformations, enabling the synthesis of Schiff bases, hydrazones, and other derivatives. These derivatives can be designed to mimic the structures of known ligands for receptors implicated in neurodegenerative diseases, such as nicotinic acetylcholine (B1216132) receptors. nih.govdocumentsdelivered.com The chloro and methoxy substituents on the pyridine ring offer sites for further chemical modification, allowing for the fine-tuning of properties like lipophilicity, electronic distribution, and steric bulk. These modifications are crucial for optimizing interactions with specific biological targets and for improving pharmacokinetic profiles.

The potential for this compound lies in its use as a foundational scaffold to generate a library of novel molecules. By systematically modifying the aldehyde and the pyridine ring, researchers can explore how these changes affect binding to targets relevant to neurodegeneration, thereby elucidating key molecular interactions.

Application in Exploring Structure-Activity Relationships (SAR) for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal candidate for such studies due to its modifiable functional groups.

The aldehyde group can be readily converted into a wide array of other functional groups, leading to the creation of a series of related compounds. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would produce an alcohol. Each of these new compounds can then be further derivatized.

The chlorine atom at the 4-position and the methoxy group at the 6-position are also pivotal for SAR exploration. The chlorine atom can be replaced by other halogens or different nucleophiles, which can significantly alter the electronic nature and binding capabilities of the molecule. The methoxy group can be demethylated to a hydroxyl group or replaced with other alkoxy groups of varying lengths and branching. nih.gov

A systematic investigation of these structural modifications would allow researchers to build a comprehensive SAR profile. For example, a library of derivatives could be screened against a particular biological target, and the resulting activity data could be correlated with the specific structural changes. This information is invaluable for designing more potent and selective therapeutic agents. While specific SAR studies on this compound are not yet prevalent in the literature, the principles of medicinal chemistry strongly suggest its utility as a versatile scaffold for this purpose.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the substance, detailed information about its electronic and bonding structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of a related isomer, 2-chloro-4-methoxynicotinaldehyde, the aldehyde proton typically appears as a singlet in the downfield region, around δ 9.8–10.2 ppm. The methoxy (B1213986) group protons also give a characteristic singlet, usually found at approximately δ 3.8–4.0 ppm. The protons on the pyridine (B92270) ring would exhibit specific splitting patterns and chemical shifts based on their electronic environment and coupling with neighboring protons, confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. For 2-chloro-4-methoxynicotinaldehyde, the aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. The carbon atoms of the pyridine ring and the methoxy group have distinct chemical shifts that are sensitive to the electronic effects of the substituent groups.

¹H and ¹³C NMR Data for a Related Isomer (2-Chloro-4-methoxynicotinaldehyde)

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.8–10.2 | Expected >180 |

| Methoxy (-OCH₃) | ~3.8–4.0 | Expected ~55-60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a chloromethoxynicotinaldehyde would be expected to show characteristic absorption bands. For instance, in the spectrum of 2-chloro-4-methoxynicotinaldehyde, a strong C=O stretching vibration for the aldehyde group is anticipated around 1700 cm⁻¹. Additionally, vibrations corresponding to the aromatic C-Cl bond would be observed in the lower frequency region, typically between 550 and 650 cm⁻¹. The presence of C-O stretching from the methoxy group and C=N/C=C stretching from the pyridine ring would also be evident.

Expected IR Absorption Bands for 4-Chloro-6-methoxynicotinaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1700 |

| Aromatic C-Cl | Stretch | ~550–650 |

| Methoxy (C-O) | Stretch | ~1250-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 2-chloro-4-methoxynicotinaldehyde, high-resolution mass spectrometry (HRMS) can confirm its molecular weight of 171.58 g/mol . The analysis of the fragmentation patterns, such as the loss of the chlorine atom or the methoxy group, provides further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Elucidation

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of a chemical reaction. By spotting aliquots of the reaction mixture on a TLC plate over time, the consumption of starting materials and the appearance of the product can be visualized. The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the polarity of the components. For the synthesis of a target molecule like this compound, TLC allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize the yield and minimize the formation of byproducts.

Reaction Optimization and Process Development Research

The efficient synthesis of this compound is a key focus of process development research, aiming to maximize the yield of the desired product while minimizing the formation of unwanted by-products. This involves a systematic investigation of various reaction parameters.

One common synthetic route to similar chlorinated pyridine derivatives involves the chlorination of a corresponding precursor. For instance, in the synthesis of 4,6-dichloropyrimidine (B16783) from 4-chloro-6-methoxypyrimidine, phosphorus oxychloride is used as the chlorinating agent. google.com To improve the yield and reduce the formation of by-products from the hydrolysis of excess phosphorus oxychloride, the reaction conditions are carefully controlled. This includes managing the reaction temperature (e.g., 70–115 °C) and reaction time (e.g., 3-8 hours), followed by the removal of excess reagent by vacuum distillation. google.com

In the synthesis of another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the process started from the readily available 4-methoxyaniline and proceeded through cyclization, nitration, and chlorination steps. atlantis-press.com This multi-step approach with simple experimental operations and mild reaction conditions was found to be suitable for large-scale production with a high yield of 85%. atlantis-press.com

Strategies to minimize by-products often involve the careful selection of reagents and catalysts. For example, in the synthesis of 2-chloro-4-methoxynicotinaldehyde, the use of phosgene (B1210022) as a chlorinating agent requires a catalyst like N,N-dibutylformamide and precise temperature control at 75°C to achieve a high yield of 80% while minimizing side reactions. An alternative, safer chlorinating agent is phosphoryl chloride, which, when used with dimethylformamide at 0°C followed by reflux, can also provide a good yield after purification.

Controlling regioselectivity and chemoselectivity is crucial in the synthesis of substituted pyridines like this compound to ensure that functional groups are introduced at the correct positions and that only the desired functional group reacts.

The inherent electronic properties of the pyridine ring and its substituents play a significant role in directing incoming reagents. For instance, the direct position-selective C–4 alkylation of pyridines has been a challenge, often leading to mixtures of regioisomers. nih.govchemrxiv.org To overcome this, strategies such as using blocking groups have been developed to achieve exquisite control for functionalization at the C-4 position. nih.govchemrxiv.org

In the context of this compound, the existing chloro and methoxy groups, along with the aldehyde function, will direct the regioselectivity of further transformations. For example, in nucleophilic substitution reactions, the electron-withdrawing nature of the aldehyde group can influence the reactivity of the chlorine atom.

Chemoselectivity is also a key consideration. For instance, during the reduction of the aldehyde group to an alcohol, a mild reducing agent like sodium borohydride (B1222165) would be chosen to avoid the reduction of the chloro group. Conversely, if oxidation of the aldehyde to a carboxylic acid is desired, an oxidizing agent that does not affect the other functional groups must be selected. The incorporation of a substituent at the C2 position of a pyridine ring has been shown to be crucial for the success of certain transformations, such as rhodium-catalyzed C-H amidation, and provides scope for further elaboration of the products. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry (bond angles and lengths), and electrostatic interactions of this compound. These calculations provide insights that are often difficult to obtain through experimental methods alone.

DFT studies on substituted pyridines have shown that substituents significantly affect the charge density on the nitrogen atom and the geometrical parameters of the pyridine ring. researchgate.net For this compound, DFT calculations could be used to predict how the chloro, methoxy, and aldehyde groups influence the electron distribution within the molecule. This information is valuable for understanding its reactivity. For example, calculations can reveal the electrostatic potential surface, highlighting electron-rich and electron-poor regions, which can predict sites for electrophilic and nucleophilic attack.

Studies on related molecules have used DFT to analyze the effects of substituents on the electronic structure and have successfully correlated these with experimental observations like absorption spectra. nih.gov For instance, DFT calculations have been employed to study the electronic structure of N-alkyl-substituted bis(imino)pyridine iron imides, providing a detailed understanding of their bonding and magnetic properties. princeton.edu Similarly, DFT has been used to calculate the g tensor and hyperfine tensors for radicals of Punicine derivatives, which are also substituted pyridines. mdpi.com

Table 2: Representative Data from DFT Calculations on a Substituted Pyridine

| Parameter | Calculated Value | Reference |

| C2=N Bond Length (Å) | Varies with substituent | researchgate.net |

| C2-N-C6 Bond Angle (°) | Varies with substituent | researchgate.net |

| Charge Density on Nitrogen | Influenced by substituent type and position | researchgate.net |

This table illustrates the types of data that can be obtained from DFT calculations on pyridine derivatives and is for conceptual understanding.

Molecular modeling and simulation are employed to explore the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. These computational techniques can predict binding modes, affinities, and the structural basis for biological activity, guiding the design of new therapeutic agents.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com For nicotinic acid derivatives, docking studies have been used to identify potential target enzymes and to evaluate possible interactions. mdpi.com For example, docking studies of nicotinic acid derivatives with tyrosyl-tRNA synthetase and nitroreductase have been performed to understand their antimicrobial activity. mdpi.com

In these simulations, the 3D structure of this compound would be docked into the active site of a target protein. The software then calculates the binding energy and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov Such studies have been conducted on other nicotinic acetylcholine (B1216132) receptor ligands to understand their selectivity. nih.govnih.gov

Induced-fit docking (IFD) is a more advanced technique that allows for flexibility in both the ligand and the protein's active site, providing a more realistic model of the binding event. nih.gov This approach has been successfully used to study the interaction of quinolone derivatives with PI3Kα, a cancer target. nih.govmdpi.com These computational insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective molecules.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

The prediction of the biological activity of this compound and its derivatives relies heavily on computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate the structural or physicochemical properties of a compound with its biological activity.

For a compound like this compound, a typical QSAR study would involve the generation of a dataset of structurally related compounds with experimentally determined biological activities. A generic workflow for a QSAR study is presented in Table 1.

Table 1: Generalized Workflow for a QSAR Study

| Step | Description |

| 1. Data Set Compilation | A series of congeners of this compound with measured biological endpoints (e.g., IC50 values) would be assembled. |

| 2. Molecular Descriptor Calculation | A wide array of molecular descriptors for each compound in the series would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. |

| 3. Model Development | Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to build a mathematical model correlating the descriptors with the biological activity. |

| 4. Model Validation | The predictive power of the QSAR model would be rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and applicability to new, untested compounds. |

The substituents on the pyridine ring, the chloro group at position 4 and the methoxy group at position 6, would be key variables in such a study. Their electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) effects would be quantified and included in the QSAR model to understand their influence on activity. The aldehyde functional group is a key feature, known to participate in various biological interactions, and its reactivity would also be a critical parameter.

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interaction with biological targets.

Conformational Analysis: This involves identifying the stable low-energy conformations of the molecule. The rotational barriers around the single bonds, particularly the bond connecting the aldehyde group to the pyridine ring and the bond of the methoxy group, determine the molecule's accessible shapes. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the potential energy surface as a function of key dihedral angles. The results of such an analysis would reveal the preferred orientation of the aldehyde and methoxy groups relative to the pyridine ring, which is critical for how the molecule fits into a binding pocket of a protein.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecular motions and interactions of this compound in a simulated biological environment, such as in water or a lipid bilayer. An MD simulation would typically involve the steps outlined in Table 2.

Table 2: Typical Steps in a Molecular Dynamics Simulation

| Step | Description |

| 1. System Setup | A simulation box is created containing the this compound molecule, solvated with water molecules and potentially ions to mimic physiological conditions. |

| 2. Force Field Application | A classical force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of the atomic positions. This includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions. |

| 3. Simulation Production | Newton's equations of motion are integrated over time to generate a trajectory of the system's atomic coordinates. This is typically run for nanoseconds to microseconds. |

| 4. Trajectory Analysis | The resulting trajectory is analyzed to extract information about the molecule's conformational flexibility, interactions with its environment (e.g., hydrogen bonding with water), and overall dynamic behavior. |

Through MD simulations, researchers can investigate the stability of different conformers, the dynamics of the aldehyde and methoxy groups, and the solvation structure around the molecule. This information is invaluable for understanding its pharmacokinetic properties and for refining the design of more potent analogs.

Emerging Research Directions and Uncharted Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials research. For 4-Chloro-6-methoxynicotinaldehyde, the aldehyde functional group serves as a key handle for asymmetric transformations. The development of novel asymmetric synthetic methodologies for this compound is an area ripe for exploration.

Current research on other substituted aldehydes has demonstrated the efficacy of organocatalysis in achieving high levels of enantioselectivity. youtube.com For instance, proline-catalyzed aldol (B89426) reactions have become a benchmark for the asymmetric C-C bond formation. youtube.com Adapting such methodologies to this compound could lead to the synthesis of chiral alcohols, which are valuable building blocks.

Another promising avenue is the use of chiral reagents and catalysts in nucleophilic additions to the aldehyde. youtube.com The Sharpless asymmetric epoxidation, a well-established method for the asymmetric synthesis of epoxides from allylic alcohols, provides a conceptual framework. youtube.com A similar strategy for this compound could involve its conversion to a pro-chiral substrate followed by an enantioselective reaction.

The table below outlines potential asymmetric reactions and the expected class of chiral products from this compound.

| Asymmetric Reaction Type | Potential Chiral Catalyst/Reagent | Expected Chiral Product Class |

| Aldol Reaction | Proline and its derivatives | Chiral β-hydroxy aldehydes |

| Allylation/Crotylation | Chiral allylboronates or silanes | Chiral homoallylic alcohols |

| Reduction | Chiral boranes (e.g., CBS catalyst) | Chiral pyridylmethanols |

| Cyanosilylation | Chiral Lewis bases or metal complexes | Chiral cyanohydrins |

Non-linear effects in asymmetric synthesis, where the enantiomeric excess of the product is not directly proportional to that of the catalyst, could also be an intriguing area of study with this compound. nih.gov

Exploration of New Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring in this compound, which possesses both an electron-donating methoxy (B1213986) group and an electron-withdrawing chloro group, presents a unique electronic landscape for catalytic exploration. The development of new catalytic systems to selectively modify this ring is a significant research direction.

Carbon-hydrogen (C-H) functionalization is a powerful tool for the direct modification of aromatic systems, minimizing the need for pre-functionalized substrates. rsc.org For pyridines, which are often challenging substrates due to their electron-poor nature, specific catalytic systems are required. rsc.org Research into the meta-C-H functionalization of pyridines via a dearomatization-rearomatization process could be applicable here, potentially allowing for the introduction of various functional groups at the C5 position. nih.gov

The chloro- and methoxy- substituents also offer handles for cross-coupling reactions. Palladium and nickel catalysts are commonly employed for such transformations. For instance, nickel-catalyzed polycondensation of chlorothiophenes has been demonstrated, suggesting that similar nickel catalysts could be effective for the functionalization of the chloro-substituted pyridine ring. nih.gov

The following table summarizes potential catalytic functionalization strategies for this compound.

| Functionalization Strategy | Potential Catalyst System | Targeted Position(s) | Potential New Functional Group |

| C-H Arylation | Palladium or Ruthenium catalysts | C2, C5 | Aryl groups |

| Suzuki Coupling | Palladium/Ligand systems | C4 (Cl replacement) | Aryl or vinyl groups |

| Buchwald-Hartwig Amination | Palladium/Ligand systems | C4 (Cl replacement) | Amino groups |

| Sonogashira Coupling | Palladium/Copper catalysts | C4 (Cl replacement) | Alkynyl groups |

| C-H Trifluoromethylation | Photoredox or metal catalysts | C2, C5 | Trifluoromethyl group |

Expanded Applications beyond Pharmaceuticals

While substituted pyridines are prevalent in pharmaceuticals, their applications extend to material science and agrochemicals. rsc.orgresearchgate.net Exploring these avenues for this compound and its derivatives could uncover novel uses.

Material Science: Pyridine-containing polymers and metal-organic frameworks (MOFs) have garnered interest for their electronic and photophysical properties. mdpi.comrsc.org The aldehyde group on this compound can be readily converted into other functionalities, such as alkenes or imines, which can then be polymerized. The resulting materials could have applications in sensors, organic light-emitting diodes (OLEDs), or as ligands for creating novel coordination polymers. mdpi.com

Agrochemicals: Substituted pyridines are a well-established class of compounds with herbicidal and insecticidal activity. researchgate.netgoogle.comgoogle.comnih.gov The specific substitution pattern of this compound could be a starting point for the synthesis of new agrochemical candidates. The aldehyde can be derivatized to form a wide array of compounds, such as oximes, hydrazones, and Schiff bases, which can be screened for biological activity.

In-depth Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactivity of this compound is governed by the interplay of its three functional groups.

The aldehyde group undergoes nucleophilic addition reactions, and the mechanism is influenced by the electronic nature of the pyridine ring. ncert.nic.in Mechanistic studies on related aromatic aldehydes, such as the B(C6F5)3 catalyzed allylstannation, have revealed the importance of ortho-donor substituents in directing the reaction. nih.gov Similar investigations with this compound could provide insights into the role of the methoxy group and the pyridine nitrogen in transition state stabilization.

The mechanisms of catalytic C-H functionalization and cross-coupling reactions on this substrate would also be of significant interest. Understanding the oxidative addition, reductive elimination, and transmetalation steps with various catalysts would enable the rational design of more efficient synthetic routes. Isotope labeling studies and computational modeling could be powerful tools in these mechanistic elucidations. nih.gov

In-depth studies on reactions like the Nef reaction, which converts nitro compounds to aldehydes, could also be relevant if derivatives of this compound are synthesized. acs.org Understanding competing reaction pathways is essential for improving reaction efficiency. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.